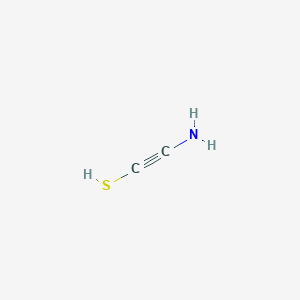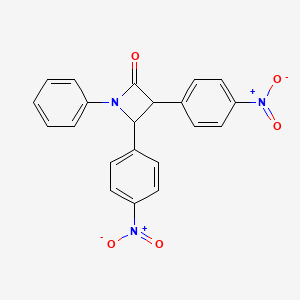
3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one: is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of two nitrophenyl groups and one phenyl group attached to the azetidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one typically involves the reaction of 4-nitrobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the azetidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl groups in 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives with higher oxidation states.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the nitro groups.
Applications De Recherche Scientifique
Chemistry: 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound and its derivatives. It may serve as a lead compound for developing new drugs with antibacterial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one and its derivatives largely depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl groups can participate in electron transfer reactions, affecting the redox state of biological molecules.
Comparaison Avec Des Composés Similaires
3,4-Bis(4-aminophenyl)-1-phenylazetidin-2-one: This compound has amino groups instead of nitro groups, which can lead to different reactivity and applications.
3,4-Bis(4-methoxyphenyl)-1-phenylazetidin-2-one: The presence of methoxy groups can influence the compound’s solubility and reactivity.
3,4-Bis(4-chlorophenyl)-1-phenylazetidin-2-one:
Uniqueness: 3,4-Bis(4-nitrophenyl)-1-phenylazetidin-2-one is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. These properties make it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
90405-69-9 |
|---|---|
Formule moléculaire |
C21H15N3O5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
3,4-bis(4-nitrophenyl)-1-phenylazetidin-2-one |
InChI |
InChI=1S/C21H15N3O5/c25-21-19(14-6-10-17(11-7-14)23(26)27)20(22(21)16-4-2-1-3-5-16)15-8-12-18(13-9-15)24(28)29/h1-13,19-20H |
Clé InChI |
JVVYOKWIFAIMJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


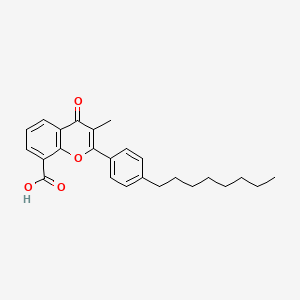
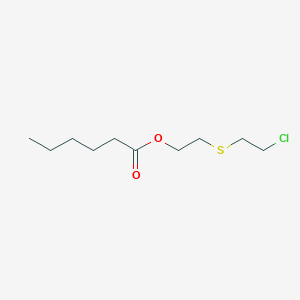
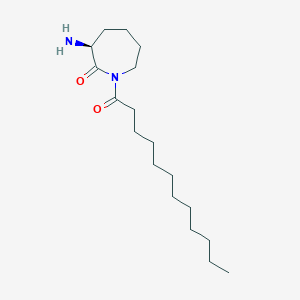
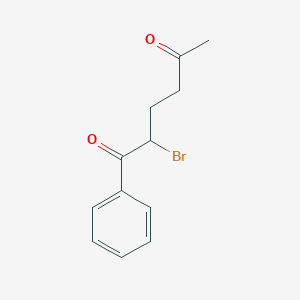
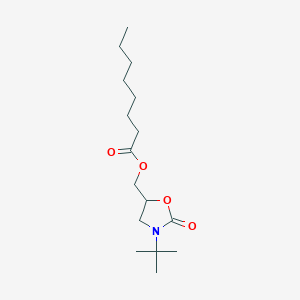
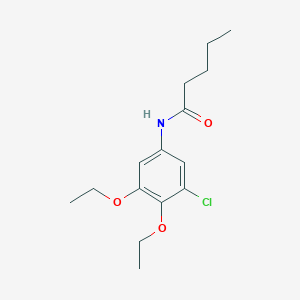
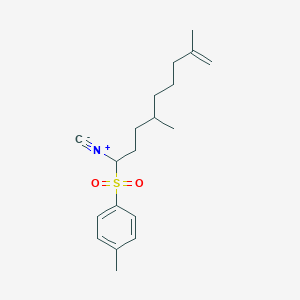
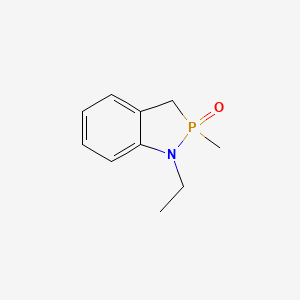
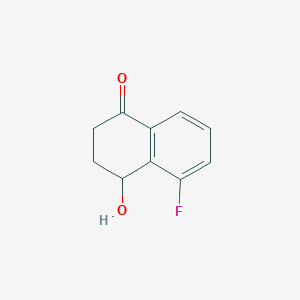
![2-[3-(2-Chlorophenyl)propyl]pyridine](/img/structure/B14368061.png)
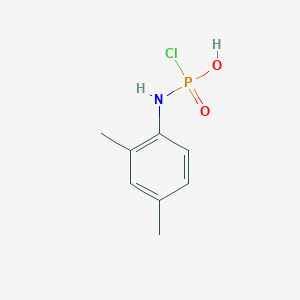
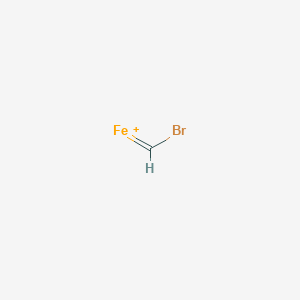
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
